![molecular formula C5H7NO3 B583199 5-氧代-DL-脯氨酸-[d5] CAS No. 352431-30-2](/img/structure/B583199.png)

5-氧代-DL-脯氨酸-[d5]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

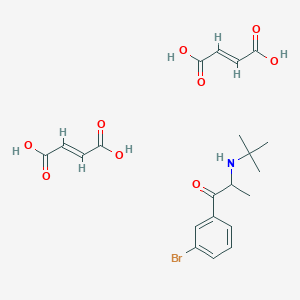

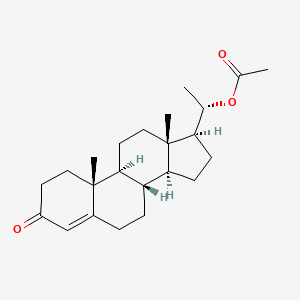

5-Oxo-DL-proline-[d5] is an isotope analogue of 5-Oxo-DL-proline . It has the molecular formula C5H7NO3 and a molecular weight of 129.1140 . It is also known as DL-Pyroglutamic acid, 2-Pyrrolidone-5-carboxylic acid, and DL-5-Oxoproline .

Synthesis Analysis

Pyroglutamic acid, also known as 5-oxoproline, is a natural amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to form a lactam . It can be formed by heating glutamic acid at 180 °C, which results in the loss of a molecule of water . In living cells, it is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase .Molecular Structure Analysis

The IUPAC Standard InChI for 5-Oxo-DL-proline-[d5] is InChI=1S/C5H7NO3/c7-4-2-1-3 (6-4)5 (8)9/h3H,1-2H2, (H,6,7) (H,8,9) . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

5-Oxo-DL-proline-[d5] is a cyclized derivative of L-Glutamic Acid . N-terminal glutamic acid and glutamine residues can spontaneously cyclize to become pyroglutamate, or enzymatically converted by glutaminyl cyclases .Physical And Chemical Properties Analysis

5-Oxo-DL-proline-[d5] has a molecular weight of 129.1140 . More detailed physical and chemical properties are not available in the search results.科学研究应用

二氧化钛表面的生化研究

Fleming 等人 (2007) 的一项研究探讨了 DL-脯氨酸与二氧化钛 (TiO2) 表面的相互作用,这与生物医学植入物相关。这项研究重点介绍了 DL-脯氨酸在 TiO2 表面不同形式的吸附行为,利用高分辨率 X 射线光电子能谱来辨别分子相互作用,这对于理解植入物表面上的分子识别过程很重要 (Fleming 等人,2007)。

哺乳动物系统中的代谢途径

Ariyoshi 等人 (2017) 发现了一种参与 D-谷氨酸代谢的哺乳动物蛋白,导致 5-氧代-D-脯氨酸的产生。这项研究揭示了该酶将 D-谷氨酸转化为 5-氧代-D-脯氨酸的作用,标志着对哺乳动物中 D-氨基酸代谢的理解取得了重大进展 (Ariyoshi 等人,2017)。

Katane 等人 (2018) 进一步表征了 D-谷氨酸环化酶,这是一种将 D-谷氨酸转化为 5-氧代-D-脯氨酸反之亦然的酶。这项研究提供了对该酶的结构和酶促特性的见解,有助于理解其在心脏功能和疾病中的作用 (Katane 等人,2018)。

脯氨酸在细胞过程中的作用

胡等人 (2006) 研究了脯氨酸氧化酶在通过脯氨酸依赖性机制诱导细胞凋亡中的作用,揭示了该酶对线粒体介导的细胞凋亡过程的贡献。这项研究强调了脯氨酸代谢在细胞死亡通路中的重要性,突出了其潜在的治疗意义 (胡等人,2006)。

Myung 等人 (2020) 关注 DL-脯氨酸的分子结构,详细说明了控制其结构稳定性和反应性的分子间相互作用。了解 DL-脯氨酸的分子构象为其生化行为和应用提供了宝贵的见解 (Myung 等人,2020)。

氧化应激和抗氧化特性

Mohanty 和 Matysik (2001) 报告了脯氨酸猝灭单线态氧的能力,提供了其抗氧化特性的证据。这项研究强调了脯氨酸对氧化损伤的保护作用,这在高温或环境压力等应激条件下至关重要 (Mohanty 和 Matysik,2001)。

作用机制

Target of Action:

DL-Pyroglutamic acid-d5 primarily interacts with specific molecular targets within the body. Although detailed information about its exact targets is limited, we can infer that it likely affects glutamate-related pathways due to its structural similarity to glutamic acid. Glutamate is a key neurotransmitter involved in various physiological processes, including synaptic transmission and metabolism .

Mode of Action:

The mode of action involves DL-Pyroglutamic acid-d5 interacting with its targets. As a deuterium-labeled analog of DL-Pyroglutamic acid, it may influence glutamate receptors or enzymes involved in glutamate metabolism. By incorporating deuterium (heavy hydrogen) into the compound, it could alter its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion .

Biochemical Pathways:

DL-Pyroglutamic acid-d5 likely impacts glutamate-related pathways, such as the glutamate-glutamine cycle, which plays a crucial role in neurotransmission and brain function. Glutamate is converted to glutamine by glutamine synthetase in astrocytes, and this cycle maintains neurotransmitter balance. Any disruption caused by DL-Pyroglutamic acid-d5 could affect neuronal signaling and overall brain health .

Pharmacokinetics:

- Impact on Bioavailability : Deuterium incorporation may affect bioavailability by altering drug transporters, metabolism, and tissue distribution .

Result of Action:

DL-Pyroglutamic acid-d5’s effects are context-dependent:

- Cellular Signaling : DL-Pyroglutamic acid-d5 might alter intracellular signaling pathways related to glutamate receptors and downstream effects .

Action Environment:

Environmental factors play a role:

安全和危害

属性

IUPAC Name |

2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/i1D2,2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCTXKNWHHXJC-UXXIZXEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(C1([2H])[2H])([2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)

![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/no-structure.png)

![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)

![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)

![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)

![2-Amino-1,6-dihydro-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)

![4h-Furo[3,2-b]indole-2-carboxylic acid,3-hydroxy-4-methyl-,methyl ester](/img/structure/B583137.png)

![8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B583139.png)